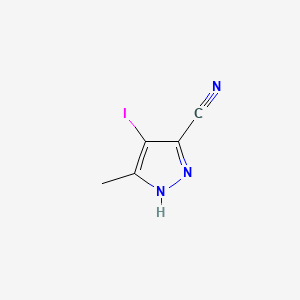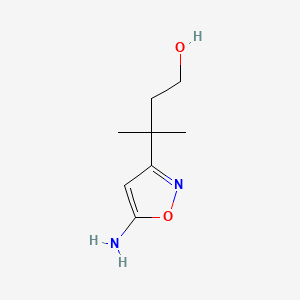
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.
科学研究应用
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, this compound has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.
作用机制
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, this compound has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
实验室实验的优点和局限性
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, this compound is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of this compound in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, this compound has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.
未来方向
There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, this compound could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, this compound could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.
合成方法
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form this compound. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).
属性
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
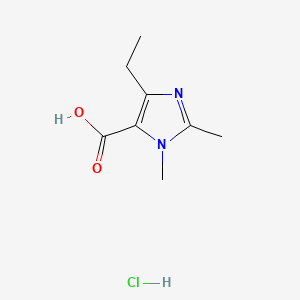
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
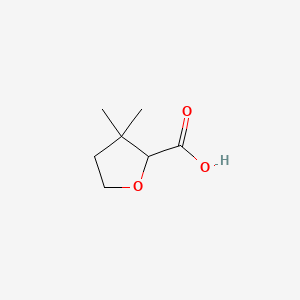
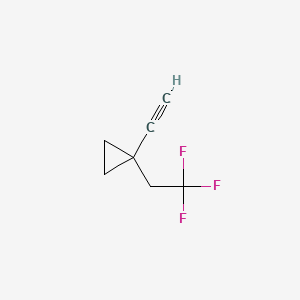
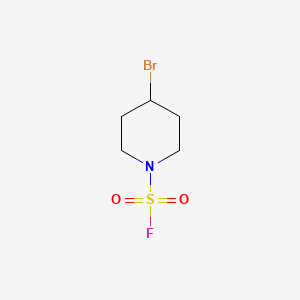

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)

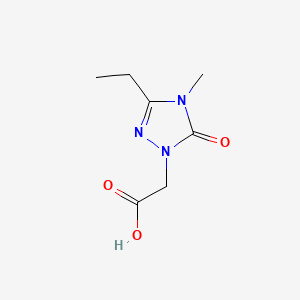
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
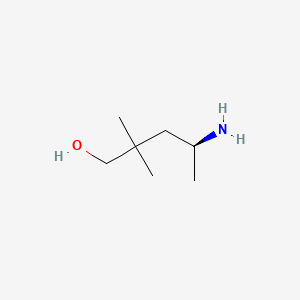
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
